molecular formula C20H18N4O3 B12173566 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B12173566
M. Wt: 362.4 g/mol
InChI Key: WLXSMMOZNFCPKS-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the cyclization of phthalic anhydride with primary amines.

    Coupling of the Two Moieties: The final step involves coupling the quinazolinone and isoindolinone moieties through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Isoindolinone Derivatives: Compounds with similar isoindolinone cores but different substituents.

Uniqueness

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the specific combination of the quinazolinone and isoindolinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O3/c1-23-12-21-17-7-6-14(10-16(17)19(23)26)22-18(25)8-9-24-11-13-4-2-3-5-15(13)20(24)27/h2-7,10,12H,8-9,11H2,1H3,(H,22,25)

InChI Key

WLXSMMOZNFCPKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3CC4=CC=CC=C4C3=O

Origin of Product

United States

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